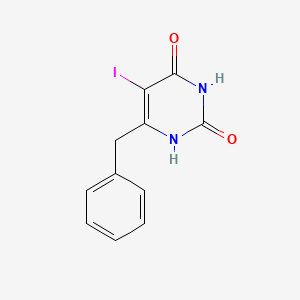

6-benzyl-5-iodo-1H-pyrimidine-2,4-dione

描述

Structure

3D Structure

属性

CAS 编号 |

16290-64-5 |

|---|---|

分子式 |

C11H9IN2O2 |

分子量 |

328.11 g/mol |

IUPAC 名称 |

6-benzyl-5-iodo-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H9IN2O2/c12-9-8(13-11(16)14-10(9)15)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,13,14,15,16) |

InChI 键 |

UHBQSNLPGJRAEZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=C(C(=O)NC(=O)N2)I |

规范 SMILES |

C1=CC=C(C=C1)CC2=C(C(=O)NC(=O)N2)I |

其他CAS编号 |

16290-64-5 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Benzyl 5 Iodo 1h Pyrimidine 2,4 Dione

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 6-benzyl-5-iodo-1H-pyrimidine-2,4-dione (I) reveals two primary disconnection points. The first is the carbon-iodine bond, suggesting that the iodo group can be introduced onto a pre-existing 6-benzyluracil (II) core. The second key disconnection involves the formation of the pyrimidine (B1678525) ring itself. This can be achieved through the condensation of urea (B33335) (IV) with a suitably substituted three-carbon component, such as benzylmalonic acid or its ester derivatives (III).

Direct Synthesis Routes to the this compound Core

The synthesis of this compound is typically achieved in a two-step sequence: the formation of the 6-benzyluracil ring followed by iodination at the C5 position.

Pyrimidine Ring Formation Strategies

The construction of the 6-benzyluracil core generally follows the principles of pyrimidine synthesis, most commonly through the condensation of a β-dicarbonyl compound or its equivalent with urea. One established method involves the reaction of a benzylmalonic acid derivative with urea. ias.ac.in This reaction is typically carried out in the presence of a dehydrating agent or under conditions that facilitate the removal of water, driving the cyclization to form the pyrimidine-2,4-dione ring.

Another approach to 6-substituted uracils involves the modification of pre-existing pyrimidine rings. For instance, 6-chlorouracil (B25721) can serve as a starting material, where the chloro group is displaced by a suitable benzyl (B1604629) nucleophile. researchgate.net

Introduction of Benzyl and Iodo Substituents

The benzyl group is introduced at the C6 position through the selection of the appropriate starting material for the pyrimidine ring synthesis, namely a benzyl-substituted malonic acid derivative.

Once 6-benzyluracil is obtained, the introduction of the iodine atom at the C5 position is an electrophilic aromatic substitution reaction. The uracil (B121893) ring is sufficiently activated to undergo halogenation at this position. Common iodinating agents for this transformation include:

N-Iodosuccinimide (NIS) : This reagent is often used in the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or sulfuric acid, to enhance the electrophilicity of the iodine. organic-chemistry.orgresearchgate.net The reaction conditions are generally mild. organic-chemistry.org

Iodine Monochloride (ICl) : ICl is another effective reagent for the iodination of aromatic and heterocyclic compounds. e3s-conferences.org

The choice of iodinating agent and reaction conditions can be optimized to achieve high yields of the desired this compound.

Post-Synthetic Functionalization and Derivatization

The presence of the iodo and benzyl groups on the pyrimidine ring allows for a variety of post-synthetic modifications, enabling the creation of diverse molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions at C5

The carbon-iodine bond at the C5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example. libretexts.org This reaction allows for the formation of a new carbon-carbon bond by coupling the 5-iodouracil (B140508) derivative with a variety of organoboron compounds, such as aryl or heteroaryl boronic acids. rsc.orgnih.gov

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species. libretexts.org The key steps are the oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

A wide range of aryl and heteroaryl groups can be introduced at the C5 position using this methodology, leading to a diverse library of 6-benzyl-5-aryluracil derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tailored to the specific substrates being coupled. rsc.orgnih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Partners for 5-Iodouracil Derivatives

| Coupling Partner (Boronic Acid) | Resulting C5-Substituent |

| Phenylboronic acid | Phenyl |

| 4-Fluorophenylboronic acid | 4-Fluorophenyl |

| 2-Furylboronic acid | 2-Furyl |

| 3-Pyridylboronic acid | 3-Pyridyl |

| 1-Naphthylboronic acid | 1-Naphthyl |

This table presents a selection of potential coupling partners based on documented Suzuki-Miyaura reactions with 5-iodouracil derivatives. rsc.orgnih.gov

Modifications at the Benzyl Moiety

The benzyl group at the C6 position also offers opportunities for further functionalization. The benzylic methylene (B1212753) group (the CH2 group attached to the pyrimidine ring) is susceptible to various chemical transformations. For instance, oxidation of the benzylic position can lead to the formation of a carbonyl group (a benzoyl group) or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Reagents such as potassium permanganate (B83412) or chromium trioxide complexes can be employed for such oxidations.

Furthermore, the aromatic ring of the benzyl group can undergo electrophilic substitution reactions, allowing for the introduction of various substituents (e.g., nitro, halo, or alkyl groups) onto the phenyl ring. These modifications can be used to fine-tune the steric and electronic properties of the molecule.

Table 2: Potential Modifications of the Benzyl Group

| Reaction Type | Reagent Example | Resulting Functional Group |

| Benzylic Oxidation to Carbonyl | Chromium trioxide-dimethylpyrazole complex | Benzoyl |

| Benzylic Oxidation to Carboxylic Acid | Potassium permanganate | Carboxy |

| Aromatic Nitration | Nitric acid/Sulfuric acid | Nitrophenyl |

| Aromatic Bromination | N-Bromosuccinimide | Bromophenyl |

N-Alkylation and N-Derivatization Reactions

The presence of two secondary amine functionalities within the pyrimidine ring of this compound offers opportunities for various N-alkylation and N-derivatization reactions. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

Studies on the closely related 5-iodouracil have shown that N-alkylation can be effectively carried out using alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net These reactions typically yield a mixture of N1- and N1,N3-disubstituted products. The regioselectivity of the alkylation is influenced by the nature of the alkylating agent and the reaction conditions. For instance, the reaction of 5-iodouracil with various primary and secondary alkyl bromides has been shown to predominantly yield the N1-substituted product, with smaller amounts of the N1,N3-disubstituted analog. researchgate.net

A similar approach has been applied to the N-benzylation of 6-chlorouracil, a related pyrimidine derivative, using benzyl chloride in DMSO with sodium carbonate as the base, resulting in the formation of N1-benzyl-6-chlorouracil. This suggests that the N1 position is generally more susceptible to substitution.

While specific data on the N-acylation and N-glycosylation of this compound are not extensively documented in publicly available literature, the principles of these reactions on the uracil core are well-established. N-acylation would likely proceed with acyl chlorides or anhydrides in the presence of a suitable base to yield N-acylated derivatives. N-glycosylation, a key reaction in the synthesis of nucleoside analogs, typically involves the coupling of a protected sugar moiety with the pyrimidine base under Lewis acid or other glycosylation-promoting conditions. The development of an HPLC method for a derivative, 6-benzyl-1-benzyloxymethyl-5-iodouracil, confirms that N-derivatization at the N1 position with larger, more complex groups is feasible. nih.gov

Table 1: Examples of N-Alkylation Reactions on Related Uracil Scaffolds

| Starting Material | Alkylating Agent | Base/Solvent | Major Product(s) | Reference |

| 5-Iodouracil | n-Butyl bromide | K₂CO₃ / DMSO | N1-(n-Butyl)-5-iodouracil, N1,N3-di(n-butyl)-5-iodouracil | researchgate.net |

| 5-Iodouracil | Benzyl bromide | K₂CO₃ / DMSO | N1-Benzyl-5-iodouracil | researchgate.net |

| 6-Chlorouracil | Benzyl chloride | Na₂CO₃ / DMSO | N1-Benzyl-6-chlorouracil |

Note: This table is illustrative and based on reactions with closely related analogs due to the limited specific data for this compound.

Chemo-, Regio-, and Stereoselectivity in Synthetic Pathways

The synthetic manipulation of this compound is governed by principles of selectivity that dictate the outcome of chemical reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this molecule, a key challenge is the selective reaction at either the nitrogen or oxygen atoms of the amide functionalities, or at the C5-iodo or C6-benzyl positions. For instance, in N-alkylation reactions, the nitrogen atoms are more nucleophilic than the oxygen atoms, leading to preferential N-alkylation over O-alkylation.

Regioselectivity is prominently observed in the N-alkylation of the pyrimidine ring. The two nitrogen atoms, N1 and N3, are not equivalent. As mentioned previously, alkylation often favors the N1 position. This preference can be attributed to a combination of steric and electronic factors. The C6-benzyl group may exert some steric hindrance, potentially influencing the accessibility of the adjacent N1 and N3 positions to the incoming electrophile. The electronic environment of the pyrimidine ring, influenced by the electron-withdrawing iodo group at C5 and the benzyl group at C6, also plays a critical role in determining the relative nucleophilicity of the two nitrogen atoms.

Stereoselectivity , the preferential formation of one stereoisomer over another, would be a critical consideration if the derivatization introduces a new chiral center. For example, in the synthesis of nucleoside analogs via N-glycosylation, controlling the stereochemistry at the anomeric carbon of the sugar moiety is paramount. While specific studies on the stereoselective reactions of this compound are scarce, general methods for the stereocontrolled synthesis of pyrimidinedione derivatives often employ chiral auxiliaries or catalysts to direct the formation of the desired stereoisomer.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of pyrimidine derivatives, several green approaches have been explored and could be applicable to the synthesis of this compound.

One prominent green technique is microwave-assisted synthesis . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. conicet.gov.arrsc.org The synthesis of various uracil derivatives has been successfully achieved using microwave technology, suggesting its potential applicability for the N-alkylation and other derivatizations of the target compound. conicet.gov.arresearchgate.net For example, a study on the synthesis of N-substituted uracil analogs highlighted a greener protocol using potassium carbonate in dimethylformamide (DMF), which, while still using a conventional solvent, moved away from more hazardous reagents like sodium hydride. acs.org

Solvent-free or solid-phase synthesis represents another key green chemistry strategy. Performing reactions without a solvent or on a solid support minimizes the use and disposal of volatile organic compounds (VOCs). While specific solvent-free syntheses for this compound are not reported, the broader field of pyrimidine chemistry has seen the development of such methods, often in conjunction with microwave irradiation. researchgate.net These approaches not only reduce environmental impact but can also simplify product purification.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are instrumental in providing a detailed picture of the molecular connectivity and spatial arrangement of atoms within the 6-benzyl-5-iodo-1H-pyrimidine-2,4-dione molecule.

While one-dimensional ¹H and ¹³C NMR provide initial structural information, two-dimensional (2D) NMR techniques are essential for unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple aromatic and heteroaromatic protons. For a related compound, 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione, ¹H and ¹³C NMR were used for its structural identification nih.gov.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between vicinal protons. For instance, it would show correlations between the protons within the benzyl (B1604629) group's aromatic ring and potentially between the methylene (B1212753) protons of the benzyl group and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons. The methylene carbon of the benzyl group and the carbons of the phenyl ring would be readily identified.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This is crucial for establishing the connectivity between the benzyl group and the pyrimidine (B1678525) ring, for instance, by observing a correlation between the benzylic methylene protons and the C6 carbon of the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. In the context of this compound, NOESY experiments would be critical in determining the preferred conformation of the benzyl group relative to the pyrimidine ring. Correlations between the benzylic protons and protons on the pyrimidine ring or its substituents would indicate through-space interactions and help define the molecule's three-dimensional shape in solution.

A hypothetical ¹H NMR and ¹³C NMR data table for this compound is presented below, based on known chemical shifts for similar structures.

| Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| N1-H | 11.0 - 12.0 (broad s) | - |

| N3-H | 10.0 - 11.0 (broad s) | - |

| C2=O | - | ~150 |

| C4=O | - | ~162 |

| C5 | - | ~70 |

| C6 | - | ~155 |

| Benzyl CH₂ | ~4.0 (s) | ~38 |

| Benzyl C-1' | - | ~138 |

| Benzyl C-2'/C-6' | 7.2 - 7.4 (m) | ~129 |

| Benzyl C-3'/C-5' | 7.2 - 7.4 (m) | ~128 |

| Benzyl C-4' | 7.2 - 7.4 (m) | ~127 |

High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) would be employed to elucidate its fragmentation pathways, offering further structural confirmation. The fragmentation of pyrimidine derivatives often involves characteristic losses of small molecules. For this compound, the expected fragmentation patterns would likely include:

Loss of the benzyl group: Cleavage of the C6-benzyl bond would result in a prominent fragment corresponding to the 5-iodo-1H-pyrimidine-2,4-dione moiety.

Loss of iodine: The iodine atom could be lost as a radical or as part of a larger fragment.

Ring fragmentation: The pyrimidine ring itself can undergo characteristic cleavages, often initiated by the loss of isocyanic acid (HNCO) or carbon monoxide (CO) from the uracil (B121893) core.

A plausible MS/MS fragmentation table is outlined below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |

| [M+H]⁺ | [M+H - C₇H₇]⁺ | Benzyl radical | [5-Iodo-1H-pyrimidine-2,4-dione+H]⁺ |

| [M+H]⁺ | [M+H - I]⁺ | Iodine radical | [6-Benzyl-1H-pyrimidine-2,4-dione+H]⁺ |

| [M+H]⁺ | [M+H - HNCO]⁺ | Isocyanic acid | Fragment from ring opening |

| [M+H]⁺ | [C₇H₇]⁺ | 5-Iodo-1H-pyrimidine-2,4-dione | Benzyl cation (tropylium ion) |

Fourier-transform infrared (FT-IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. For this compound, the vibrational spectra would be characterized by specific absorption bands. Studies on similar molecules like 5-aminouracil (B160950) provide a basis for assigning these vibrational modes nih.gov.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show strong absorptions corresponding to the C=O stretching vibrations of the dione (B5365651) functionality, typically in the range of 1650-1750 cm⁻¹. The N-H stretching vibrations of the pyrimidine ring would appear as broad bands in the region of 3000-3400 cm⁻¹. The aromatic C-H stretching of the benzyl group would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methylene group would be slightly lower, around 2850-2950 cm⁻¹. The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyrimidine ring and the benzyl group would be particularly prominent. The C=C stretching vibrations of the aromatic ring would give rise to strong signals in the 1400-1600 cm⁻¹ region.

A summary of expected key vibrational frequencies is provided in the table below:

| Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

| N-H stretch | 3000 - 3400 | FT-IR |

| Aromatic C-H stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H stretch | 2850 - 2950 | FT-IR, Raman |

| C=O stretch | 1650 - 1750 | FT-IR, Raman |

| C=C stretch (aromatic) | 1400 - 1600 | FT-IR, Raman |

| C-I stretch | < 600 | FT-IR, Raman |

X-ray Crystallography and Solid-State Structure Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related pyrimidine derivatives allows for a detailed prediction of its solid-state characteristics. For example, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide has been determined, revealing key intermolecular interactions mdpi.com.

Hydrogen Bonding: The presence of two N-H groups and two carbonyl groups makes hydrogen bonding a primary determinant of the crystal structure. It is highly probable that the molecules would form hydrogen-bonded dimers or tapes, with N-H···O interactions being the most significant. The specific pattern of hydrogen bonding would influence the crystal's symmetry and stability.

π-π Stacking: The benzyl group and the pyrimidine ring are both aromatic systems capable of engaging in π-π stacking interactions. These interactions, where the aromatic rings are arranged in a parallel or offset fashion, would contribute significantly to the cohesion of the crystal lattice.

Halogen Bonding: The iodine atom at the C5 position can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen atoms. This type of interaction, denoted as C-I···O, can play a crucial role in directing the crystal packing.

Uracil and its derivatives can exist in different tautomeric forms. For this compound, the diketo tautomer is expected to be the most stable and predominant form in the solid state, as is common for uracil derivatives. However, the possibility of other tautomers, such as the enol form, cannot be entirely ruled out and would be definitively resolved by X-ray crystallography. The crystal structure would reveal the precise location of the hydrogen atoms on the nitrogen and oxygen atoms, confirming the dominant tautomeric form.

Conformational Preferences and Dynamics of the this compound Scaffold

The conformational flexibility of this compound, particularly concerning the orientation of the benzyl group relative to the pyrimidine ring, is a critical determinant of its biological activity. The spatial arrangement of these substituents influences the molecule's ability to interact with biological targets.

Direct experimental data from solution-phase conformational studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy, for this compound are not extensively available in the public domain. However, insights into its conformational behavior can be inferred from studies on related substituted uracil and pyrimidine derivatives.

Research on 6-substituted uracil derivatives has shown that substituents on the pyrimidine ring play a crucial role in their excited-state structural dynamics. nih.gov For instance, studies on 6-methyluracil (B20015) have demonstrated the impact of the substituent on the internal coordinates of the pyrimidine ring. nih.gov It is plausible that the bulky benzyl group at the 6-position of the pyrimidine ring in this compound would similarly influence the ring's conformation. The rotational freedom around the C6-C(benzyl) bond would be a key factor, likely leading to a preferred, low-energy conformation in solution to minimize steric hindrance between the benzyl and iodo substituents.

Furthermore, X-ray crystal structure analysis of a related compound, 1-benzyl-6-phenylimino-5-(pyrrol-2-ylidene)hexahydropyrimidine-2,4-dione, revealed that the hydrogenated pyrimidine ring adopts a specific conformation. nih.gov While this compound has a different substitution pattern, the presence of a benzyl group provides some indication of the potential solid-state conformation, which can sometimes be relevant to the dominant solution-phase conformer.

A comprehensive understanding of the solution-phase conformational landscape of this compound would necessitate dedicated studies employing techniques like 2D NMR (NOESY, ROESY) to probe through-space interactions and establish the preferred orientation of the benzyl group.

Table 1: Inferred Solution-Phase Conformational Influences

| Feature | Inferred Influence on this compound | Basis of Inference |

| 6-Benzyl Group | Likely restricts free rotation, leading to a preferred, low-energy conformer. | Steric hindrance and studies on other 6-substituted uracils. nih.gov |

| 5-Iodo Group | Contributes to steric bulk, further influencing the preferred orientation of the benzyl group. | General principles of steric hindrance. |

| Pyrimidine Ring | The planarity of the ring may be slightly distorted due to bulky substituents. | X-ray data of related pyrimidine derivatives. nih.gov |

Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to a protein target. While specific docking studies for this compound are not widely reported, the general principles and findings from docking studies of other pyrimidine derivatives can provide valuable insights.

Computational studies on various pyrimidine and pyridine (B92270) derivatives have demonstrated their potential as inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov These studies highlight the importance of the pyrimidine core in establishing key interactions within the active site of a protein. For a molecule like this compound, a docking study would typically involve:

Preparation of the Ligand Structure: Generating a 3D model of this compound and exploring its possible conformations.

Selection of a Protein Target: Identifying a biologically relevant protein that the compound is expected to inhibit.

Docking Simulation: Using a docking algorithm to place the various conformers of the ligand into the active site of the protein and scoring the binding poses based on factors like binding energy and intermolecular interactions.

The benzyl group would be expected to form hydrophobic interactions within a corresponding pocket in the active site, while the pyrimidine ring could engage in hydrogen bonding via its amide functionalities. The iodine atom at the 5-position could potentially participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Table 2: Predicted Interactions from a Hypothetical Docking Study

| Molecular Fragment | Predicted Interaction Type | Potential Interacting Residues in a Protein Active Site |

| Pyrimidine Ring (N-H, C=O) | Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine |

| Benzyl Group | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine |

| 5-Iodo Group | Halogen Bonding | Electron-rich atoms (e.g., backbone carbonyl oxygen) |

Computational and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties and reactivity of a molecule from first principles.

A DFT study of 6-benzyl-5-iodo-1H-pyrimidine-2,4-dione would provide a detailed picture of its electronic structure. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

From the HOMO and LUMO energies, various reactivity descriptors can be derived. These descriptors help in quantifying the molecule's reactivity. For instance, studies on other pyrimidine (B1678525) derivatives have utilized DFT to calculate these parameters to predict their biological activity.

Table 1: Theoretical Reactivity Descriptors This table is a representation of the types of data that would be generated from DFT calculations. Actual values for this compound are not available in the literature.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. The MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of interaction with other molecules.

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. For this compound, DFT calculations could predict its infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. Theoretical vibrational frequencies from an IR spectrum analysis would correspond to the different functional groups present in the molecule. Similarly, calculated NMR chemical shifts for the 1H and 13C atoms would provide a theoretical spectrum that can aid in the structural elucidation of the compound.

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations are often performed in a vacuum, molecular dynamics (MD) simulations can model the behavior of this compound in a solvent environment, which is more representative of its state in biological systems. An MD simulation would track the movements of the atoms of the solute and solvent molecules over time, providing insights into:

Conformational Analysis: The benzyl (B1604629) group's rotation and the pyrimidine ring's flexibility can be studied to identify the most stable conformations in solution.

Solvation Effects: The simulation would reveal how solvent molecules arrange around the solute and the nature of the intermolecular interactions, such as hydrogen bonding.

Stability of Complexes: If the molecule is studied as a ligand bound to a biological target, MD simulations can assess the stability of the complex over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

If this compound were part of a series of compounds tested for a specific biological activity, a QSAR model could be developed. This involves calculating a range of molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized analogs. QSAR studies on other pyrimidine-2,4-dione derivatives have successfully been used to develop models for predicting their inhibitory activity against various enzymes.

The descriptors that are found to be significant in the QSAR model can provide insights into the mechanism of action. For example, if a descriptor related to the LUMO energy is prominent, it might suggest that the molecule's electrophilicity is crucial for its activity. Similarly, the importance of a steric descriptor could indicate that the size and shape of a particular substituent are critical for fitting into a binding pocket. For pyrimidine-2,4-dione derivatives, QSAR models have highlighted the importance of descriptors such as density, the number of H-bond acceptors, the octanol/water partition coefficient, and LUMO energy for their biological activity.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

A thorough review of scientific literature reveals a lack of specific molecular docking studies performed on this compound. Consequently, there are no empirically published or computationally predicted molecular targets for this specific compound. While research exists on other pyrimidine derivatives, the unique combination of the benzyl and iodo substituents on the pyrimidine-2,4-dione core of this molecule necessitates dedicated computational screening and analysis to identify its potential protein interaction partners.

Chemical Reactivity and Reaction Mechanisms of 6 Benzyl 5 Iodo 1h Pyrimidine 2,4 Dione

Nucleophilic and Electrophilic Reactivity of the Pyrimidine (B1678525) Ring

The pyrimidine-2,4-dione ring in 6-benzyl-5-iodo-1H-pyrimidine-2,4-dione possesses both nucleophilic and electrophilic characteristics. The nitrogen atoms of the uracil (B121893) ring can act as nucleophiles, particularly in their deprotonated state. Alkylation of 5-iodouracil (B140508), a closely related compound, has been shown to occur at the N1 and N3 positions. nih.gov For instance, reacting 5-iodouracil with alkyl bromides in the presence of a base like potassium carbonate in DMSO leads to the formation of N1-substituted and N1,N3-disubstituted products. nih.gov The reaction is suggested to proceed via an SN2 mechanism, as sterically hindered alkyl halides fail to react under similar conditions. nih.gov

Conversely, the pyrimidine ring can undergo electrophilic substitution, although the presence of the electron-withdrawing carbonyl groups and the iodo substituent generally deactivates the ring towards such reactions. The C5 position of uracil is typically the most susceptible to electrophilic attack. However, in the title compound, this position is already occupied by an iodine atom. Electrophilic iodination of uracil derivatives to produce compounds like this compound often requires an iodinating agent and an oxidizing agent or a Lewis acid catalyst to generate a more potent electrophilic iodine species. mdpi.com

Reactions Involving the Iodine Substituent (e.g., Halogen Exchange, Cross-Coupling)

The carbon-iodine bond at the C5 position is a versatile functional handle for a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions and halogen exchange.

Halogen Exchange: The iodine atom can be replaced by other halogens or converted into an organometallic species through metal-halogen exchange. This reaction typically involves treating the organic iodide with an organolithium reagent. wikipedia.org This process is kinetically controlled and is often very rapid, allowing for the formation of a new organolithium species that can then be trapped with various electrophiles. wikipedia.org

Cross-Coupling Reactions: The 5-iodo substituent makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the 5-iodouracil moiety with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. wikipedia.org These reactions are generally carried out in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The Suzuki-Miyaura coupling has been successfully applied to 5-iodo-2'-deoxyuridine, demonstrating its feasibility on the uracil scaffold. rsc.orgnih.gov A variety of aryl and heteroaryl boronic acids can be coupled under these conditions, tolerating a wide range of functional groups. nih.gov

Heck Coupling: The Heck reaction involves the coupling of the 5-iodouracil derivative with an alkene to form a new C-C bond, yielding a C5-alkenylated pyrimidinedione. wikipedia.org This transformation is also catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org Successful Heck couplings have been reported for 5-iodouridine (B31010) with various alkenes, sometimes even under phosphine-free conditions in aqueous media, highlighting the reaction's versatility and potential for greener synthetic approaches. researchgate.netnih.gov

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the C5 position of the pyrimidine ring and a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org Sonogashira couplings have been effectively performed on 5-iodouracil and its nucleoside derivatives, providing access to a range of 5-alkynylpyrimidinediones. nih.govresearchgate.net

Table 1: Overview of Cross-Coupling Reactions on 5-Iodouracil Scaffolds

| Reaction Name | Coupling Partner | Catalyst System | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst, Base | C-C (sp²-sp²) |

| Heck | Alkene (e.g., R-CH=CH₂) | Pd catalyst, Base | C-C (sp²-sp²) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |

Reactivity of the Benzyl (B1604629) Moiety

The benzyl group attached at the C6 position also presents a site for chemical modification. The methylene (B1212753) (CH₂) group directly attached to the benzene (B151609) ring is known as the benzylic position. wikipedia.org

Oxidation: The benzylic C-H bonds are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzyl radical. wikipedia.org This makes the benzylic position susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can oxidize a benzylic alkyl group to a carboxylic acid. wikipedia.org Milder and more selective reagents, such as a complex of chromium trioxide and 3,5-dimethylpyrazole, can oxidize a benzylic methylene group to a carbonyl group. wikipedia.org

Substitution: The benzyl group can also undergo substitution reactions. Free-radical bromination, for example using N-bromosuccinimide (NBS) in the presence of light or a radical initiator, can selectively introduce a bromine atom at the benzylic position. wikipedia.orgkhanacademy.org This benzylic bromide can then be a substrate for nucleophilic substitution reactions. khanacademy.org Furthermore, electrophilic aromatic substitution can occur on the phenyl ring of the benzyl group, with the substitution pattern being directed by the activating, ortho-para directing nature of the alkyl substituent. youtube.com

Photochemical and Thermal Stability Studies

Photochemical Stability: Pyrimidine derivatives containing a halogen at the C5 position, such as 5-iodouracil, are known to be photochemically active. nih.gov Upon irradiation with UV light, the carbon-iodine bond can undergo homolytic cleavage, generating a uracil-5-yl radical and an iodine radical. nih.govresearchgate.net This uracil radical is a highly reactive species that can abstract a hydrogen atom from a neighboring molecule or, in the context of DNA, from an adjacent sugar moiety, leading to further reactions and potential strand cleavage. nih.gov The photoreactivity of 5-iodouracil is generally greater than that of 5-bromouracil (B15302) due to the weaker C-I bond. researchgate.net

Thermal Stability: The thermal stability of pyrimidine derivatives can be assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). scispace.comresearchgate.netresearchgate.net The stability is influenced by the nature and position of substituents on the pyrimidine ring. Generally, compounds with aromatic substituents tend to have higher initial decomposition temperatures compared to those with aliphatic groups, which is attributed to the rigidity and electronic delocalization of the aromatic rings. researchgate.net The melting point of 5-iodouracil is reported to be in the range of 274-276 °C (with decomposition). sigmaaldrich.com The presence of the benzyl group in this compound is expected to influence its thermal properties.

Table 2: Stability Characteristics of Substituted Uracils

| Property | Observation for 5-Iodouracil Derivatives | Influencing Factors |

|---|---|---|

| Photochemical Stability | Prone to C-I bond cleavage upon UV irradiation, forming a uracil-5-yl radical. nih.govresearchgate.net | Halogen type (C-I bond is weaker than C-Br). |

| Thermal Stability | Generally stable, with decomposition at high temperatures. Aromatic substituents can increase thermal stability. researchgate.net | Nature of substituents, crystal packing, intermolecular interactions. |

Proposed Reaction Mechanisms for Novel Transformations

The mechanisms for the key transformations of this compound are well-established for related systems.

Mechanism of Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki, Heck, and Sonogashira reactions, while differing in their specific coupling partners, generally proceed through a common catalytic cycle involving a palladium catalyst. wikipedia.orgwikipedia.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex. wikipedia.orglibretexts.org

Transmetalation (for Suzuki and Sonogashira) or Migratory Insertion (for Heck):

In the Suzuki reaction , the organoboron reagent, activated by a base, transfers its organic group to the palladium center in a step called transmetalation. wikipedia.orgorganic-chemistry.org

In the Heck reaction , the alkene coordinates to the palladium center and then inserts into the Pd-C bond (migratory insertion). wikipedia.orglibretexts.org

In the Sonogashira reaction , the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the Pd(II) complex. wikipedia.orglibretexts.org

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgwikipedia.org

Mechanism of Photochemical Reaction: The primary photochemical process for 5-iodouracil derivatives is the homolysis of the C5-I bond upon absorption of UV light. nih.govresearchgate.net

Photoexcitation: The molecule absorbs a photon, promoting it to an excited electronic state.

Homolytic Cleavage: In the excited state, the weak C-I bond breaks homolytically, yielding a highly reactive uracil-5-yl radical and an iodine atom radical.

Hydrogen Abstraction: The uracil-5-yl radical can then abstract a hydrogen atom from a suitable donor in its vicinity to form 6-benzyluracil, or undergo other radical-mediated transformations. nih.gov

Mechanistic Biological Interactions in in Vitro Systems

Enzyme Inhibition Studies and Mechanistic Elucidation

The pyrimidine-2,4-dione scaffold is a recurring motif in a multitude of enzyme inhibitors. The nature and position of substituents on this core structure are critical in determining the specific enzyme target and the potency of inhibition.

The pyrimidine-2,4-dione framework is a well-established scaffold for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the management of HIV-1. These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity.

While direct inhibitory data for 6-benzyl-5-iodo-1H-pyrimidine-2,4-dione on reverse transcriptase is not extensively documented in publicly available literature, studies on closely related analogs provide significant insights. For instance, a series of 6-benzoyl-3-hydroxypyrimidine-2,4-diones have been identified as dual inhibitors of both HIV-1 reverse transcriptase and integrase, with activities in the low micromolar range. nih.gov Molecular modeling of these compounds suggests that the N-1 benzyl (B1604629) group fits into a hydrophobic pocket at the protein-DNA interface. nih.gov The substitution pattern on the C-6 aromatic ring and the N-1 side chain has been shown to significantly influence the inhibitory potency against RT. nih.gov For example, the presence of a dimethyl group on the C-6 benzene (B151609) ring can enhance van der Waals interactions within the binding pocket. nih.gov Conversely, a fluorine atom on the N-1 benzyl side chain was found to be detrimental to RT inhibition in some analogs. nih.gov

These findings suggest that this compound, with its C-6 benzyl group, possesses the core structural features consistent with RT inhibition. The iodine atom at the C-5 position, being a bulky and lipophilic halogen, could further influence binding affinity and specificity within the NNRTI binding pocket. However, without direct experimental data, its precise inhibitory profile remains to be elucidated.

Table 1: Inhibitory Activity of Related Pyrimidine-2,4-dione Analogs against HIV-1 Reverse Transcriptase (RT)

| Compound Analogue | Modification | RT Inhibition (IC50) |

|---|

This table is based on data for related compounds and not the specific title compound.

D-amino acid oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. Inhibitors of DAAO are of interest for their potential to modulate neurotransmission, particularly by increasing the levels of the D-serine, a co-agonist at the NMDA receptor.

A thorough review of the scientific literature reveals no specific studies investigating the inhibitory activity of this compound against D-amino acid oxidase. While other heterocyclic scaffolds, such as 5-hydroxy-1,2,4-triazin-6(1H)-one, have been developed as potent DAAO inhibitors, the pyrimidine-2,4-dione core has not been prominently featured in this context. nih.gov Therefore, the potential for this compound to act as a DAAO inhibitor is currently unknown.

Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins. The inhibition of COX, particularly the inducible isoform COX-2, is a major strategy for anti-inflammatory therapies.

Recent studies have highlighted the potential of pyrimidine (B1678525) derivatives as selective COX-2 inhibitors. acs.orgbldpharm.com For example, certain pyrimidine-5-carbonitrile derivatives have demonstrated significant COX-2 inhibitory activity, with some compounds being more potent than the reference drug nimesulide. acs.org The structure-activity relationship (SAR) of these compounds indicates that the substitution pattern on the pyrimidine ring is crucial for both potency and selectivity. acs.orgnih.gov

Although no direct experimental data exists for the COX inhibitory activity of this compound, the established activity of other pyrimidine-based compounds suggests that this is a plausible area for investigation. The benzyl group at the C-6 position could potentially interact with hydrophobic pockets in the active site of COX enzymes, while the iodo-substituent could influence electronic and steric properties, thereby affecting binding.

Table 2: COX-2 Inhibitory Activity of Related Pyrimidine Analogs

| Compound Analogue Class | Key Structural Feature | COX-2 Inhibition (IC50) |

|---|---|---|

| Pyrimidine-5-carbonitriles | Varied substitutions | 0.16 - 0.20 µM for most active compounds acs.org |

This table is based on data for related compounds and not the specific title compound.

The versatile pyrimidine-2,4-dione scaffold has been explored as an inhibitor for a range of other enzymes. As mentioned, 6-benzoyl-3-hydroxypyrimidine-2,4-diones have shown dual inhibitory activity against both HIV reverse transcriptase and HIV integrase . nih.gov This suggests that the scaffold can be adapted to target different enzymes involved in the viral life cycle.

Furthermore, related heterocyclic systems have shown inhibitory activity against other important enzyme targets. For instance, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1) , an enzyme involved in DNA repair. nih.gov Additionally, pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized as inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K) . nih.gov Some aminopyrimidine-2,4-diones have also been investigated as dual inhibitors of BRD4 and PLK1 . doi.org

While these findings are for structurally distinct, yet related, heterocyclic systems, they underscore the broad potential of the pyrimidine-2,4-dione core to be developed into inhibitors for a wide array of enzymes. The specific activity of this compound against these or other enzyme targets would require dedicated screening and mechanistic studies.

Interaction with Nucleic Acids (DNA/RNA) and DNA/RNA Modifying Enzymes

The structural similarity of the pyrimidine-2,4-dione core to the nucleobase uracil (B121893) suggests a potential for interaction with nucleic acids or the enzymes that modify them.

Small molecules can interact with DNA through various modes, including intercalation between base pairs and binding to the minor or major grooves. These interactions can disrupt DNA replication and transcription.

Currently, there are no published studies that specifically investigate the intercalation or groove binding properties of this compound with DNA or RNA. While uracil itself is a fundamental component of RNA, and its derivatives are integral to DNA, the mode of interaction for a standalone, substituted uracil analog is not immediately apparent. The planarity of the pyrimidine ring could theoretically allow for some degree of intercalation, and the benzyl and iodo substituents would likely influence any such interaction. Molecules that bind to the DNA minor groove typically have a concave shape that complements the groove's helical curvature. nih.gov Whether this compound can adopt a conformation suitable for groove binding is a subject for future investigation.

An in-depth review of available scientific literature reveals a significant lack of specific data regarding the mechanistic biological interactions of the chemical compound this compound. Despite extensive searches for its in vitro activities, including topoisomerase inhibition, receptor binding profiles, cellular uptake mechanisms, and its influence on specific molecular pathways, no dedicated research findings for this particular compound could be identified.

The current body of scientific research focuses on a variety of other pyrimidine derivatives. For instance, studies have been conducted on the synthesis and biological evaluation of compounds such as 1-(2-Fluoro-6-(trifluoromethyl)benzyl)-5-iodo-6-methylpyrimidine-2,4(1H,3H)-dione and various 5-substituted uracil analogs. These investigations explore the potential of the broader pyrimidine scaffold in areas like antiviral and anticancer therapies. However, the specific biological activities and molecular interactions of this compound remain uncharacterized in the public domain.

Consequently, it is not possible to provide detailed information or data tables for the following sections as requested:

Modulation of Specific Molecular Pathways in Cell-Based Assays (Mechanistic Focus)

Without dedicated experimental data, any discussion on the mechanistic biological interactions of this compound would be speculative and could not be substantiated with factual findings.

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Systematic Modification of the 6-benzyl-5-iodo-1H-pyrimidine-2,4-dione Scaffold

Systematic modifications of the lead compound, this compound, are essential to probe the chemical space and identify key structural features that govern its biological activity. These modifications typically target the pyrimidine (B1678525) ring and the pendant benzyl (B1604629) group.

The pyrimidine ring is a core component of the scaffold, and its modification can significantly impact the compound's interaction with biological targets. Key positions for modification include the N1 and N3 positions, as well as the C5 and C6 substituents. While the focus of this article is on the 5-iodo and 6-benzyl substituted scaffold, related studies on similar pyrimidine-2,4-dione cores provide insights into potential modifications. For instance, in the context of non-nucleoside HIV-1 reverse transcriptase inhibitors, modifications at the C5 position of the uracil (B121893) ring have been shown to be critical for activity. The introduction of different alkyl groups at C5 can modulate the inhibitory potency against the HIV-1 reverse transcriptase enzyme. nih.gov

| Modification Position | Type of Variation | Potential Impact on Activity |

| N1 | Alkylation, Arylation | Altering solubility and membrane permeability. |

| N3 | Substitution with various functional groups | Influencing hydrogen bonding interactions with target proteins. |

| C2, C4 | Carbonyl to Thiocarbonyl | Modifying electronic properties and potential for hydrogen bonding. |

| C5 | Replacement of Iodine with other halogens | Investigating the role of the halogen in binding and potency. |

This table is generated based on general principles of medicinal chemistry applied to pyrimidine-2,4-dione scaffolds, as specific data for the 6-benzyl-5-iodo variant is limited in the provided search context.

The benzyl group at the C6 position is another critical determinant of the compound's biological activity. The electronic and steric properties of substituents on the aromatic ring of the benzyl group can influence its orientation and interaction with the target's binding pocket. Studies on related structures, such as 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole, have shown that substitutions on the benzyl ring can significantly affect inhibitory activity. nih.gov For example, electron-withdrawing groups have been observed to enhance inhibitory activity in some series, suggesting that the electronic nature of the benzyl ring plays a key role. nih.gov

| Substituent Position | Type of Substituent | Observed Effect on Activity (in related scaffolds) |

| Ortho | Fluoro, Cyano | Increased inhibitory activity. nih.gov |

| Meta | Various | Generally reduced inhibitory activity compared to ortho substitution. nih.gov |

| Para | Various | Generally reduced inhibitory activity compared to ortho substitution. nih.gov |

This table presents findings from studies on related benzyl-substituted heterocyclic compounds, which can be extrapolated to hypothesize the effects on the this compound scaffold.

Correlation of Structural Features with Mechanistic Interaction Profiles

Understanding how specific structural features of this compound and its analogs correlate with their interaction at a molecular level is a key aspect of SMR studies. For pyrimidine-based inhibitors of enzymes like HIV reverse transcriptase, the pyrimidine ring often engages in crucial hydrogen bonding interactions with the protein's backbone. frontiersin.org The substituents at the C5 and C6 positions typically occupy hydrophobic pockets within the binding site. The nature and size of these substituents are therefore critical for achieving high affinity and selectivity.

For instance, in a series of 2,5-disubstituted 6-(1-naphthylmethyl)-pyrimidin-4(3H)-ones, both the amino function at C2 and the alkyl group at C5 of the pyrimidine ring were found to be crucial for high anti-HIV-1 activity. nih.gov This highlights the importance of specific interactions mediated by different parts of the molecule. Molecular modeling and X-ray crystallography are powerful tools used to elucidate these interactions and build a comprehensive SMR understanding. frontiersin.org

Rational Design Principles for Enhanced Specificity and Potency

The insights gained from SAR and SMR studies form the basis for the rational design of new analogs with improved properties. The goal is to enhance the desired biological activity while minimizing off-target effects, thereby increasing specificity and potency.

Key principles for the rational design of this compound analogs include:

Structure-Based Drug Design: Utilizing the three-dimensional structure of the biological target to design molecules that fit precisely into the binding site and form optimal interactions. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic properties without losing the desired biological activity.

Scaffold Hopping: Replacing the core pyrimidine-2,4-dione scaffold with a different chemical moiety that maintains the key pharmacophoric features required for activity.

Modulation of Physicochemical Properties: Systematically modifying the structure to optimize properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug efficacy.

By applying these principles, medicinal chemists can iteratively refine the structure of this compound to develop new compounds with superior therapeutic profiles.

Role As a Chemical Biology Probe and Synthetic Intermediate

Utilization in Chemical Biology Research as a Molecular Tool

There is no specific information available in the scientific literature regarding the utilization of 6-benzyl-5-iodo-1H-pyrimidine-2,4-dione as a molecular tool in chemical biology research.

Precursor in the Synthesis of Complex Bioactive Molecules

While pyrimidine (B1678525) derivatives are broadly used as precursors in the synthesis of bioactive molecules, there are no specific examples in the available literature of this compound being used as a precursor for the synthesis of complex bioactive molecules.

Future Research Directions and Prospects

Exploration of Novel Synthetic Methodologies

The efficient and versatile synthesis of 6-benzyl-5-iodo-1H-pyrimidine-2,4-dione and its analogs is fundamental to enabling comprehensive biological evaluation. Future efforts should focus on developing novel synthetic routes that offer improved yields, scalability, and the potential for diversification.

One promising avenue involves the refinement of existing methods for the synthesis of related compounds. For instance, the synthesis of 1-benzyl-5-iodopyrimidine-2,4(1H,3H)-dione has been achieved through the alkylation of 5-iodouracil (B140508) with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. e3s-conferences.org Future research could explore variations of this approach for the 6-benzyl isomer, investigating different solvents, bases, and reaction conditions to optimize the regioselectivity and yield.

Furthermore, the development of one-pot synthesis procedures, such as those reported for other pyrimido[4,5-d]pyrimidine (B13093195) derivatives using ionic liquid catalysts, could offer a more streamlined and environmentally friendly approach. researchgate.net Investigating the applicability of such methods to the synthesis of this compound could significantly accelerate the production of a diverse library of analogs for structure-activity relationship (SAR) studies.

A review of synthetic methods for 6-substituted uracil (B121893) derivatives highlights various strategies, including the introduction of substituents at the C6 position through lithiation, nucleophilic substitution of 6-halouracils, and cyclization reactions. These established methodologies provide a strong foundation for designing innovative synthetic pathways toward the target compound and its derivatives.

| Synthetic Approach | Description | Potential Advantages |

| Alkylation of 5-Iodouracil | Direct alkylation of the pyrimidine (B1678525) ring with a benzylating agent. e3s-conferences.org | Straightforward, utilizes readily available starting materials. |

| One-Pot Synthesis | Multi-step reactions carried out in a single reaction vessel, potentially using novel catalysts. researchgate.net | Increased efficiency, reduced waste, and simplified workup. |

| Cross-Coupling Reactions | Palladium-catalyzed or other metal-catalyzed reactions to introduce the benzyl group at the C6 position. | High functional group tolerance and potential for diverse substitution patterns. |

| Cyclization Strategies | Construction of the pyrimidine ring from acyclic precursors already bearing the benzyl and iodo functionalities. | Offers control over substituent placement and access to novel analogs. |

Deeper Understanding of Mechanistic Interactions through Biophysical Studies

A thorough understanding of how this compound interacts with its biological targets at a molecular level is crucial for rational drug design. Future biophysical studies will be instrumental in elucidating these mechanisms. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural information of the compound bound to its target protein.

While a crystal structure for the specific title compound may not be available, studies on related pyrimidine-dione inhibitors offer a blueprint for future work. For example, the docking of aminopyrimidine-diones into the active site of BRD4 has revealed key hydrogen bond interactions with amino acid residues like Asn140 and hydrophobic interactions with Tyr97 and Pro82. Similar studies on this compound could identify the critical residues involved in its binding, guiding the design of more potent and selective inhibitors.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques to quantify the binding affinity and thermodynamics of ligand-receptor interactions. Applying these methods to the interaction of this compound with potential target proteins would provide valuable data on its binding kinetics and the driving forces behind the interaction.

Identification of New Molecular Targets

The pyrimidine-2,4-dione scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. A key future direction is to identify the specific molecular targets of this compound.

Research on analogous compounds provides a starting point for this exploration. For instance, various pyrimidine derivatives have shown inhibitory activity against protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer. Specifically, derivatives have been identified as inhibitors of BRD4/PLK1 and eukaryotic Elongation Factor-2 Kinase (eEF-2K). Additionally, pyrano[2,3-d]pyrimidine-2,4-dione derivatives have emerged as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair.

Future research should involve screening this compound against a panel of these and other relevant kinases and enzymes. Cellular assays can also be employed to identify its effects on specific signaling pathways, such as the AKT and ERK pathways, which have been shown to be modulated by related tetrahydropyrido[4,3-d]pyrimidine-2,4-diones.

| Potential Target Class | Examples of Targets for Related Compounds | Therapeutic Area |

| Protein Kinases | BRD4/PLK1, eEF-2K | Cancer |

| DNA Repair Enzymes | PARP-1 | Cancer |

| Signaling Pathway Proteins | AKT, ERK | Cancer, Inflammatory Diseases |

Advanced Computational Modeling for Predictive Research

Computational modeling and simulation are indispensable tools in modern drug discovery, enabling the prediction of binding modes, affinities, and pharmacokinetic properties. Future research on this compound should leverage these advanced computational methodologies.

Molecular docking studies, similar to those performed on pyrano[2,3-d]pyrimidine-2,4-dione derivatives targeting PARP-1, can be used to predict the binding orientation of this compound within the active sites of potential targets. These studies can reveal key interactions, such as hydrogen bonds and π–π stacking, that contribute to binding affinity.

Beyond simple docking, more sophisticated techniques like molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of analogs with their biological activity, thereby guiding the design of new compounds with improved potency and selectivity.

Development of Next-Generation Chemical Probes Based on the this compound Framework

Once a primary molecular target for this compound is identified and validated, the development of next-generation chemical probes based on this scaffold will be a critical next step. These probes are essential tools for studying the biological function of the target protein in its native cellular environment.

Designing these probes will involve strategically modifying the this compound structure to incorporate reporter tags, such as fluorescent dyes or biotin, or reactive groups for covalent labeling of the target protein. The development of such probes will facilitate a deeper understanding of the compound's mechanism of action and the biological consequences of inhibiting its target.

The pyrimidine scaffold has been recognized for its versatility in creating a wide array of therapeutic agents. By applying modern medicinal chemistry strategies to the this compound framework, it is possible to generate a new class of chemical probes that can accelerate our understanding of complex biological processes and pave the way for novel therapeutic interventions.

常见问题

Q. What synthetic strategies are recommended for preparing 6-benzyl-5-iodo-1H-pyrimidine-2,4-dione?

A common approach involves alkylation of a pyrimidine-2,4-dione precursor with benzyl halides under basic conditions. For example, potassium carbonate in DMF can promote benzylation at the N1 position, while iodination at the C5 position may require electrophilic substitution using iodine and an oxidizing agent. Reaction monitoring via TLC or HPLC is critical to optimize intermediate purity .

Q. How do the benzyl and iodo substituents influence the compound’s reactivity and physicochemical properties?

The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the iodine atom introduces steric bulk and polarizability, affecting electronic distribution. Comparative studies of analogous pyrimidine derivatives (e.g., bromo or chloro substitutions) suggest that iodine’s larger atomic radius may slow nucleophilic substitution but enhance halogen-bonding interactions in biological targets .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : 1H and 13C NMR can confirm substitution patterns (e.g., benzyl proton integration at δ 4.5–5.5 ppm).

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally similar pyrimidine-diones .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural analysis?

Contradictions may arise from dynamic rotational barriers in the benzyl group or solvent-dependent tautomerism. Use variable-temperature NMR to probe conformational flexibility, and cross-validate with computational models (DFT calculations) to assess energy-minimized structures .

Q. What experimental design principles apply when optimizing multi-step synthesis yields?

- Stepwise monitoring : Use inline IR spectroscopy or LC-MS to track intermediate formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency, while ethanol/water mixtures improve recrystallization purity .

- Catalyst screening : Evaluate Pd-based catalysts for potential coupling reactions involving the iodo substituent .

Q. How can researchers assess the biological activity of this compound against structurally similar analogs?

Design a panel of assays targeting:

- Enzyme inhibition : Test against thymidylate synthase or dihydrofolate reductase, where pyrimidine-diones are known inhibitors.

- Cellular uptake : Use fluorescent tagging to quantify permeability in cancer cell lines (e.g., HeLa).

- Comparative SAR : Replace iodine with bromo/chloro groups to evaluate halogen-dependent efficacy, as seen in related antimicrobial studies .

Methodological Notes

- Contradiction Analysis : When biological assay results conflict with computational predictions, re-evaluate force field parameters or solvent models in docking simulations .

- Scale-up Challenges : Pilot-scale reactions may require switching from batch to flow chemistry to manage exothermic iodination steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。